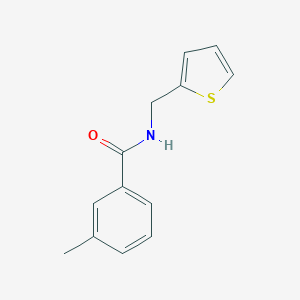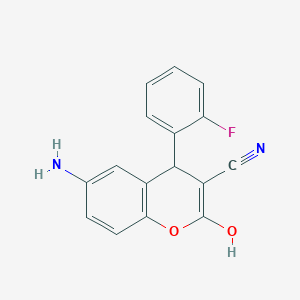![molecular formula C24H28Cl2N6O6 B443645 2-chloro-N-[3-[4-[3-[[(2-chloro-5-nitrophenyl)-oxomethyl]amino]propyl]-1-piperazinyl]propyl]-5-nitrobenzamide](/img/structure/B443645.png)
2-chloro-N-[3-[4-[3-[[(2-chloro-5-nitrophenyl)-oxomethyl]amino]propyl]-1-piperazinyl]propyl]-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[3-[4-[3-[[(2-chloro-5-nitrophenyl)-oxomethyl]amino]propyl]-1-piperazinyl]propyl]-5-nitrobenzamide is an organohalogen compound and a carbonyl compound.
Wissenschaftliche Forschungsanwendungen
Antihelminthic Effects
Research has shown that derivatives of 2-chloro-N-[3-[4-[3-[[(2-chloro-5-nitrophenyl)-oxomethyl]amino]propyl]-1-piperazinyl]propyl]-5-nitrobenzamide exhibit antihelminthic effects. For instance, one study discovered that 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, a compound closely related to the chemical , retains its pharmacophoric groups responsible for antihelminthic effect upon modification with higher amines and 1-(2-aminoethyl)-piperazine (Galkina et al., 2014).
Gastrointestinal Motility Enhancement
Another study synthesized benzamide derivatives similar to the target compound, which showed significant effects on gastrointestinal motility. These derivatives, such as 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide, were found to enhance gastric emptying and defecation frequency, indicating potential as prokinetic agents (Sonda et al., 2004).
Protein Kinase Inhibition
Research involving the synthesis of protein kinase inhibitors found that compounds structurally similar to this compound can play a role in inhibiting protein kinases. Specifically, compounds like CTx-0152960 and its piperazinyl analogue CTx-0294885, which share a structural resemblance, have been prepared using a hybrid flow and microwave approach, indicating their potential in therapeutic applications (Russell et al., 2015).
Antiarrhythmic Activity
Another area of application is in the development of antiarrhythmic drugs. Compounds such as N-[2-(1-adamantylamino)-2-oxoethyl]-N-(aminoalkyl)nitrobenzamides, which are structurally related, have been synthesized and exhibit a spectrum of antiarrhythmic activity. This suggests potential for similar compounds in treating cardiac arrhythmias (Likhosherstov et al., 2014).
Anticancer and Antimalarial Activity
Further, some derivatives have been studied for their anticancer and antimalarial activities. For example, compounds like 2-chloro-5-nitro-N-phenylbenzamide (GW9662) have shown promise as cancer chemopreventive agents, indicating a potential pathway for similar compounds in cancer treatment (Kapetanovic et al., 2012). Also, studies on tebuquine and related compounds show potential in treating malaria (Werbel et al., 1986).
Eigenschaften
Molekularformel |
C24H28Cl2N6O6 |
|---|---|
Molekulargewicht |
567.4g/mol |
IUPAC-Name |
2-chloro-N-[3-[4-[3-[(2-chloro-5-nitrobenzoyl)amino]propyl]piperazin-1-yl]propyl]-5-nitrobenzamide |
InChI |
InChI=1S/C24H28Cl2N6O6/c25-21-5-3-17(31(35)36)15-19(21)23(33)27-7-1-9-29-11-13-30(14-12-29)10-2-8-28-24(34)20-16-18(32(37)38)4-6-22(20)26/h3-6,15-16H,1-2,7-14H2,(H,27,33)(H,28,34) |
InChI-Schlüssel |
HVUIGOGGTRASFW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)CCCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1CN(CCN1CCCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)CCCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B443563.png)

![Ethyl 4-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B443565.png)
![Methyl 4-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B443566.png)
![2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B443568.png)
![ethyl 6-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B443569.png)
![2-amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B443570.png)
![Methyl 4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B443572.png)
![ethyl 6-amino-5-cyano-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B443575.png)
![2-amino-4-(2-bromo-5-fluorophenyl)-5-oxo-4H,5H-pyrano[2,3-b]chromene-3-carbonitrile](/img/structure/B443578.png)
![Ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B443580.png)

![Ethyl 4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B443584.png)
![6-Tert-butyl-4-methyl-2-[(2-oxopropyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B443585.png)